molecular formula C24H29N5O7S2 B2908334 ethyl 4-[4-({6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate CAS No. 449770-07-4

ethyl 4-[4-({6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate

Cat. No.: B2908334
CAS No.: 449770-07-4
M. Wt: 563.64
InChI Key: OFUOMPCCZVBZQB-UHFFFAOYSA-N
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Description

Ethyl 4-[4-[(6-acetyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-({6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of various functional groups through a series of reactions such as acylation, sulfonylation, and carbamoylation. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-[(6-acetyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, allowing for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

Ethyl 4-[4-[(6-acetyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[4-({6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[4-[(6-acetyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate: shares structural similarities with other thieno[2,3-c]pyridine derivatives, which also exhibit diverse biological activities.

    Thieno[2,3-c]pyridine derivatives: These compounds are known for their wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Uniqueness

The uniqueness of ethyl 4-[4-({6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-[4-[(6-acetyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O7S2/c1-3-36-24(33)27-10-12-29(13-11-27)38(34,35)17-6-4-16(5-7-17)22(32)26-23-20(21(25)31)18-8-9-28(15(2)30)14-19(18)37-23/h4-7H,3,8-14H2,1-2H3,(H2,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUOMPCCZVBZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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